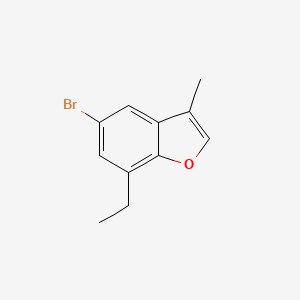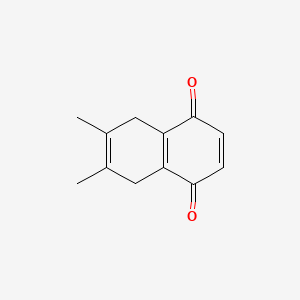
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester is an organic compound with the molecular formula C5H7ClO4 and a molecular weight of 166.56 g/mol . It is commonly used in organic synthesis and has various applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester can be synthesized through the reaction of methanol with diglycolic anhydride in the presence of a catalyst . The reaction typically involves the following steps:
Mixing: Methanol and diglycolic anhydride are mixed in a suitable solvent.
Catalysis: A catalyst, such as sulfuric acid, is added to the mixture.
Heating: The reaction mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of methyl (2-chloro-2-oxoethoxy)acetate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl (2-chloro-2-oxoethoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate. The compound’s reactivity is influenced by its functional groups, such as the ester and chloro groups, which participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chlorooxoacetate: Similar in structure but with different reactivity and applications.
Ethyl (2-chloro-2-oxoethoxy)acetate: An ethyl ester analog with slightly different physical and chemical properties.
Uniqueness
Acetic acid, 2-(2-chloro-2-oxoethoxy)-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
61363-70-0 |
|---|---|
Formule moléculaire |
C5H7ClO4 |
Poids moléculaire |
166.56 g/mol |
Nom IUPAC |
methyl 2-(2-chloro-2-oxoethoxy)acetate |
InChI |
InChI=1S/C5H7ClO4/c1-9-5(8)3-10-2-4(6)7/h2-3H2,1H3 |
Clé InChI |
NQVXBAJFUZHCSB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COCC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676886.png)





![Methyl 3-aminoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676923.png)






